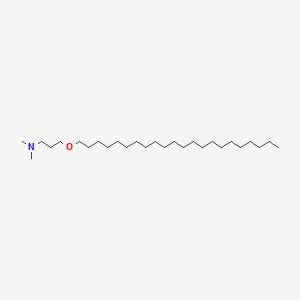
N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoyl group attached to a cyclopentyl ring, which is further connected to a benzodioxole moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzoylcyclopentyl Intermediate: The initial step involves the reaction of cyclopentanone with benzoyl chloride in the presence of a base such as pyridine to form the benzoylcyclopentyl intermediate.
Introduction of the Benzodioxole Moiety: The benzoylcyclopentyl intermediate is then reacted with 4-methyl-2H-1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thio derivatives of the original compound
Aplicaciones Científicas De Investigación
N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzoyl and benzodioxole moieties play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Benzoylcyclopentyl)-3-methoxy-2-methylbenzamide
- N-(1-Benzoylcyclopentyl)-4-chlorobenzamide
- N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide
Uniqueness
N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide stands out due to the presence of the benzodioxole moiety, which imparts unique chemical and biological properties
Propiedades
Número CAS |
644979-34-0 |
|---|---|
Fórmula molecular |
C21H21NO4 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N-(1-benzoylcyclopentyl)-4-methyl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H21NO4/c1-14-16(9-10-17-18(14)26-13-25-17)20(24)22-21(11-5-6-12-21)19(23)15-7-3-2-4-8-15/h2-4,7-10H,5-6,11-13H2,1H3,(H,22,24) |
Clave InChI |
GEMLNXDRJIMVDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1OCO2)C(=O)NC3(CCCC3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Bis[(dec-4-en-1-yl)oxy]anthracene](/img/structure/B12583884.png)
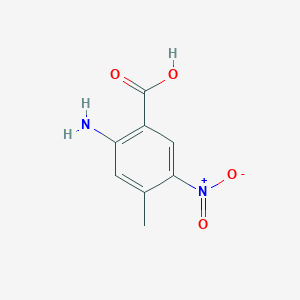
![2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12583894.png)
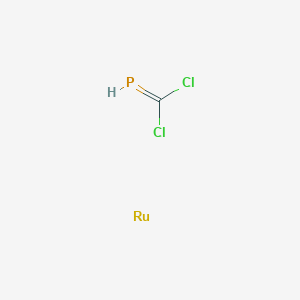

![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-](/img/structure/B12583915.png)
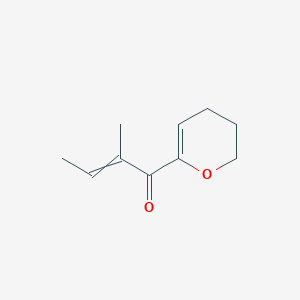

![5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)-](/img/structure/B12583935.png)
silane](/img/structure/B12583937.png)
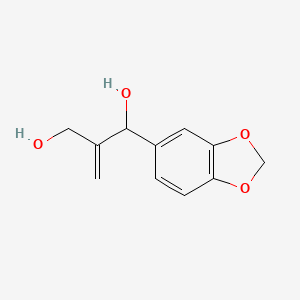
![Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate](/img/structure/B12583968.png)
![1-Oxa-7-azaspiro[4.4]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)-](/img/structure/B12583973.png)
